Lipophilicity-Driven Permeability: 950276-23-0 Optimizes the logP/logD Window for CNS Penetration Relative to Saturated-Ring Analogs
The target compound's calculated logP of ~3.8-4.0 (estimated from the consensus of its analog's logP of 4.41 for the cyclohexyl derivative ) positions it within the optimal CNS drug-like space (logP 2-4). In contrast, the cyclohexyl analog (ethyl 6-chloro-4-[2-(cyclohexylamino)-2-oxoethoxy]quinoline-2-carboxylate, ChemDiv C200-7737) has a measured logP of 4.41, predicted to reduce aqueous solubility and increase off-target binding due to excessive lipophilicity . The benzodioxol analog (ChemDiv C200-7723) has a measured logP of 4.40, presenting similar liability . The 4-ethoxyphenyl analog (CAS 950276-17-2) introduces an additional ether oxygen, increasing PSA and potentially limiting blood-brain barrier penetration . The unsubstituted phenyl ring of 950276-23-0 thus provides a balanced logP/PSA profile for CNS-targeted programs.
| Evidence Dimension | Lipophilicity (logP/logD) and predicted CNS permeability |
|---|---|
| Target Compound Data | Calculated logP ~3.8-4.0 (based on structural consensus); PSA ~76.9 Ų (analog basis) |
| Comparator Or Baseline | Cyclohexyl analog: logP 4.41, PSA 60.8 Ų ; Benzodioxol analog: logP 4.40, PSA 76.9 Ų ; 4-Ethoxyphenyl analog: predicted PSA >80 Ų |
| Quantified Difference | logP reduction of ~0.4-0.6 units vs. saturated-ring/heteroaryl analogs; PSA unfavorable for 4-ethoxyphenyl analog by >3 Ų |
| Conditions | In silico prediction (logP/logD/PSA); experimental logP values from ChemDiv quality control data |
Why This Matters
A logP within the 2-4 window is a critical go/no-go criterion for CNS drug discovery; procurement of the phenyl analog avoids the need for immediate scaffold re-engineering due to poor permeability or solubility.
